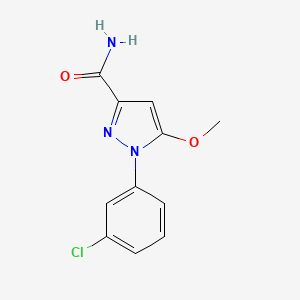

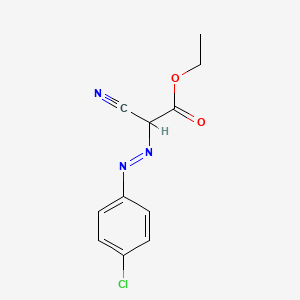

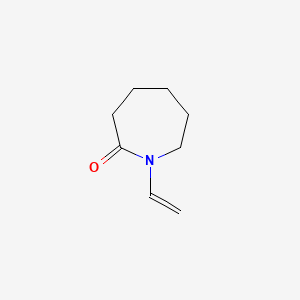

((p-Chlorophenyl)azo)cyanoacetic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

((p-Chlorophenyl)azo)cyanoacetic acid ethyl ester is a chemical compound. It’s related to Ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

Ethyl cyanoacetate may be prepared in various ways : - Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .

- Fischer esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acids (e.g. concentrated sulfuric acid) .

- Reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .

- Oxidation of 3-ethoxypropionitrile, an ether, with oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as catalyst and N -hydroxyphthalimide as a radical generator .

Molecular Structure Analysis

The molecular structure ofEthyl cyanoacetate is represented by the formula C5H7NO2 . The InChI key is ZIUSEGSNTOUIPT-UHFFFAOYSA-N . Chemical Reactions Analysis

Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid . Physical And Chemical Properties Analysis

Ethyl cyanoacetate is a colourless liquid with a pleasant odor . It has a molar mass of 113.116 g·mol −1 . The vapor pressure follows the Antoine equation log 10 (P) = A− (B/ (T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K .

安全和危害

Ethyl cyanoacetate is labelled with the signal word “Warning” according to GHS labelling . The hazard statements include H302, H312, H319, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P322, P330, P337+P313, P363, P501 .

属性

IUPAC Name |

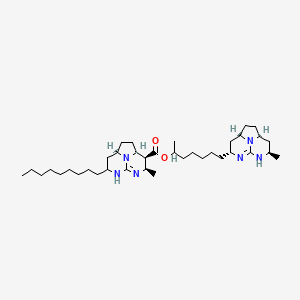

ethyl 2-[(4-chlorophenyl)diazenyl]-2-cyanoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDNAYMPMMJDGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N=NC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((p-Chlorophenyl)azo)cyanoacetic acid ethyl ester | |

CAS RN |

60179-83-1 |

Source

|

| Record name | Ethyl ((p-chlorophenyl)azo)cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060179831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC520122 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)